molecular formula C11H15NO B2580021 (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine CAS No. 2248184-79-2

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine

Cat. No. B2580021
CAS RN: 2248184-79-2
M. Wt: 177.247
InChI Key: STONEOMHLDVACA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, commonly known as DBF, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DBF is a chiral compound, meaning it has two enantiomers, (S)-DBF and (R)-DBF. In

Mechanism of Action

The mechanism of action of DBF is not fully understood, but it is believed to act on multiple targets in the brain. DBF has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DBF also modulates the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
DBF has been shown to have various biochemical and physiological effects in animal and cell culture studies. DBF has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. DBF also increases the levels of BDNF, which promotes the growth and survival of neurons. Additionally, DBF has been shown to modulate the activity of various neurotransmitters, which can affect mood and cognitive function.

Advantages and Limitations for Lab Experiments

DBF has several advantages for scientific research. It is a chiral compound, which allows for the study of the effects of individual enantiomers. DBF has also been synthesized with high enantiomeric purity, which ensures the reproducibility of results. However, DBF has limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of DBF is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on DBF. One area of research is the development of DBF analogs with improved pharmacological properties. Another area of research is the study of the effects of DBF on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for DBF could improve its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the mechanism of action of DBF and its effects on various neurotransmitters and signaling pathways in the brain.
Conclusion
In conclusion, (S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, or DBF, is a chiral compound that has shown promising results in various scientific studies. DBF has potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DBF has a complex mechanism of action, which involves the modulation of various neurotransmitters and the promotion of neuronal growth and survival. Future research on DBF could lead to the development of novel therapies for neurological disorders and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of (S)-DBF involves the condensation of 2,3-dihydrobenzofuran and (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, such as (S)-proline, to obtain (S)-DBF with high enantiomeric purity. The synthesis of (S)-DBF has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

DBF has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DBF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DBF has been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONEOMHLDVACA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.